molecular formula C16H12O3S B14084083 Ethyl 9-oxo-9H-thioxanthene-4-carboxylate CAS No. 101278-23-3

Ethyl 9-oxo-9H-thioxanthene-4-carboxylate

Cat. No.: B14084083
CAS No.: 101278-23-3
M. Wt: 284.3 g/mol
InChI Key: LDNXCQVBZYGVHI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Thioxanthene (B1196266) Chemistry

The exploration of thioxanthones, also known as dibenzo-gamma-thiopyrones, began in the early 20th century. nih.gov These compounds are sulfur analogs of xanthones, where a sulfur atom replaces the oxygen in the central pyrone ring. nih.govwikipedia.org Historically, the synthesis of the thioxanthone core relied on traditional methods, often involving the cyclization of benzophenone, diarylthioether, or diarylthioester intermediates. nih.gov These early synthetic routes frequently required harsh reaction conditions, such as the use of strong acids. nih.gov

Over the decades, the field has evolved significantly, driven by the need for more efficient and cleaner synthetic methodologies. nih.gov Modern organic synthesis has introduced innovative approaches to construct the thioxanthenone scaffold. For instance, methods utilizing the coupling of arynes with substituted benzoates have provided a general and efficient pathway to biologically relevant xanthones and thioxanthones. nih.gov More recently, a novel strategy involving the double aryne insertion into the carbon-sulfur double bond of thioureas has been developed, allowing for the preparation of complex and multisubstituted thioxanthones from simple precursors. chemistryviews.org This evolution from classical, often strenuous methods to more sophisticated and versatile strategies has expanded the accessibility and diversity of thioxanthenone derivatives available for research.

Structural Significance of 9-Oxo-9H-thioxanthene-4-carboxylate within Tricyclic Systems

The core structure of Ethyl 9-oxo-9H-thioxanthene-4-carboxylate is the tricyclic thioxanthenone system. This scaffold consists of two benzene (B151609) rings fused to a central thiopyran-4-one ring. nih.gov The defining features of this specific molecule are the ketone group at the C9 position and the ethyl carboxylate substituent (-COOCH₂CH₃) at the C4 position.

Overview of Contemporary Academic Research Directions for Thioxanthenone Derivatives

Current academic research on thioxanthenone derivatives is vibrant and multifaceted, extending into photochemistry, materials science, and medicinal chemistry. A primary area of investigation is their application as photoinitiators and photosensitizers in polymerization reactions. acs.org Thioxanthones are highly efficient at absorbing UV and visible light and using that energy to initiate polymerization, a process crucial for producing a wide range of polymers and coatings. acs.orgmdpi.com

Researchers are actively developing novel thioxanthone-based compounds as metal-free photoredox catalysts for processes like atom transfer radical polymerization (ATRP). acs.orgmdpi.com These catalysts offer a more sustainable alternative to traditional metal-based systems.

In the field of medicinal chemistry, the thioxanthenone scaffold is being explored for its therapeutic potential. Derivatives have been investigated for antitumor activity for decades. nih.govnih.gov More recent research has focused on developing thioxanthenone-based compounds as multitarget-directed ligands for neurodegenerative conditions like Alzheimer's disease, where they have shown the ability to inhibit the aggregation of both tau protein and amyloid-β peptides. nih.govuniba.it

Interdisciplinary Relevance in Materials Science, Photochemistry, and Organic Synthesis

The unique properties of thioxanthenone derivatives place them at the intersection of several scientific disciplines.

Materials Science : In materials science, the application of thioxanthenones as photoinitiators is paramount for developing advanced photocurable resins. mdpi.com This technology is fundamental to 3D printing (stereolithography), where these molecules initiate the rapid solidification of liquid monomers upon exposure to light. mdpi.com The ability to tailor the thioxanthenone structure allows for the fine-tuning of material properties, leading to the development of high-performance polymers and composites with specific optical and electronic characteristics. chemistryviews.org The interdisciplinary nature of this field combines principles of chemistry, physics, and engineering to create new materials. routledge.com

Photochemistry : The function of thioxanthenone derivatives is rooted in their photochemical behavior. Upon absorbing light, the molecule is promoted to an excited singlet state, which then efficiently undergoes intersystem crossing to a longer-lived triplet state. instras.com This excited triplet state is the primary reactive species. It can initiate polymerization by abstracting a hydrogen atom or an electron from a co-initiator, such as an amine, generating reactive radicals. instras.comacs.org This process, involving the formation of intermediates like ketyl radicals, is a central topic of study in the photochemistry of these compounds. instras.comnih.gov

Organic Synthesis : Thioxanthenones remain important targets in organic synthesis. The development of novel and efficient synthetic routes to access structurally diverse derivatives is a continuous goal. nih.govchemistryviews.org These synthetic efforts not only provide access to new compounds for biological and materials testing but also drive innovation in synthetic methodology, such as the use of aryne chemistry. nih.govchemistryviews.org The thioxanthenone scaffold serves as a versatile platform for constructing complex molecules with tailored functions.

Table 1: Key Research Applications of Thioxanthenone Derivatives

Research Area Specific Application Key Findings
Photochemistry Photoinitiators for Polymerization Highly efficient in free-radical and cationic photopolymerization under visible light. acs.orgmdpi.com
Metal-Free Photoredox Catalysis Act as organic photocatalysts for Atom Transfer Radical Polymerization (ATRP). acs.orgmdpi.com
Materials Science 3D Printing Resins Used to develop high-performance photosensitive resins for stereolithography. mdpi.com
Advanced Optical Materials Synthesis of π-extended thioxanthones opens avenues for materials with enhanced electronic and optical properties. chemistryviews.org
Medicinal Chemistry Antitumor Agents The thioxanthenone scaffold is a core component of compounds developed for cancer therapy. nih.govnih.gov
Alzheimer's Disease Research Derivatives show potential as multitarget agents that inhibit both Aβ and tau protein aggregation. nih.gov

Table 2: Evolution of Synthetic Methods for Thioxanthones

Method Description Characteristics
Traditional Synthesis Cyclization of benzophenone, diarylthioether, or diarylthioester intermediates. nih.gov Often requires harsh conditions, such as strong acids. nih.gov
Aryne Coupling Reaction of silylaryl triflates and ortho-heteroatom-substituted benzoates via an aryne intermediate. nih.gov Provides a general and efficient route under milder conditions. nih.gov
Double Aryne Insertion Insertion of two aryne molecules into the C=S bond of a thiourea (B124793), followed by hydrolysis. chemistryviews.org A recent, versatile method for creating complex and multisubstituted thioxanthones. chemistryviews.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 9-oxothioxanthene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3S/c1-2-19-16(18)12-8-5-7-11-14(17)10-6-3-4-9-13(10)20-15(11)12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNXCQVBZYGVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1SC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50760960
Record name Ethyl 9-oxo-9H-thioxanthene-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101278-23-3
Record name Ethyl 9-oxo-9H-thioxanthene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50760960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 9 Oxo 9h Thioxanthene 4 Carboxylate and Analogous Structures

Foundational Synthetic Routes to the 9-Oxo-9H-thioxanthene Core

The construction of the 9-oxo-9H-thioxanthene (or thioxanthone) scaffold is a critical step in the synthesis of ethyl 9-oxo-9H-thioxanthene-4-carboxylate. This is typically achieved through condensation reactions followed by intramolecular cyclization.

Condensation Reactions in Thioxanthenone Synthesis

A common and effective method for the synthesis of the thioxanthenone core involves the condensation of a substituted thiosalicylic acid with a suitable aromatic partner. In the context of preparing the precursor for this compound, this would involve a reaction that ultimately places a carboxyl group at the 4-position of the thioxanthenone ring.

A key precursor, 2-(arylthio)benzoic acid, is often synthesized via an Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a thiol. For the synthesis of 9-oxo-9H-thioxanthene-4-carboxylic acid, the precursor is 2-(phenylthio)benzoic acid with a carboxyl group on the phenylthio moiety. A specific example is the reaction of thiosalicylic acid with a 2-halobenzoic acid. researchgate.net

A documented procedure for a related condensation involves the reaction of thiosalicylic acid with 4-fluoronitrobenzene in the presence of potassium carbonate in anhydrous DMF at elevated temperatures. chemspider.com This reaction, while not an Ullmann condensation in the classical sense as it is uncatalyzed by copper, demonstrates the formation of a 2-(arylthio)benzoic acid intermediate. The reaction proceeds via nucleophilic aromatic substitution, where the thiolate anion displaces the fluorine atom on the activated nitrobenzene (B124822) ring.

Interactive Data Table: Condensation Reaction for 2-(4-nitrophenylthio)benzoic acid
Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)ProductYield (%)
Thiosalicylic acid4-FluoronitrobenzeneK₂CO₃Anhydrous DMF13082-(4-nitrophenylthio)benzoic acid80

Intramolecular Cyclization Mechanisms and Optimization

Following the formation of the 2-(arylthio)benzoic acid intermediate, the next critical step is an intramolecular cyclization to form the tricyclic thioxanthenone structure. This is typically an electrophilic substitution reaction where the carboxylic acid group, or a derivative, attacks the adjacent aromatic ring.

The cyclization of 2-(2'-carboxyphenylthio)benzoic acid to thioxanthone-4-carboxylic acid has been achieved by heating in the presence of concentrated sulfuric acid. researchgate.netgoogle.com The strong acid protonates the carboxylic acid, promoting the formation of an acylium ion which then acts as the electrophile in an intramolecular Friedel-Crafts acylation.

The intramolecular cyclization to form the thioxanthenone ring is a classic example of a Friedel-Crafts acylation. In this reaction, the two aryl rings, linked by a thioether bridge, are fused by the formation of a new carbon-carbon bond and a ketone group. The reaction is catalyzed by a strong acid, which activates the carboxylic acid group for electrophilic attack on the neighboring aromatic ring.

The choice of acid catalyst and reaction conditions is crucial for optimizing the yield and purity of the product. Common catalysts for Friedel-Crafts reactions include Lewis acids such as aluminum chloride and Brønsted acids like sulfuric acid and polyphosphoric acid. For the synthesis of thioxanthone-4-carboxylic acid, concentrated sulfuric acid has been shown to be effective. researchgate.net

The mechanism of the acid-catalyzed cyclization involves the dehydration of the carboxylic acid to form a highly reactive acylium ion. This electrophile then attacks the electron-rich adjacent aromatic ring, leading to the formation of the ketone bridge and the closure of the central ring of the thioxanthenone system. The reaction is driven to completion by the formation of the stable, conjugated tricyclic system.

A general procedure for this cyclodehydration involves heating the 2-(arylthio)benzoic acid precursor in a strong acid. For instance, the synthesis of thioxanthone-4-carboxylic acid involves heating 2-(2'-carboxyphenylthio)benzoic acid in concentrated sulfuric acid at 100°C for 2.5-3 hours, resulting in a 79% yield. researchgate.net

Interactive Data Table: Acid-Catalyzed Cyclodehydration for Thioxanthone-4-carboxylic acid
PrecursorAcid CatalystTemperature (°C)Time (h)ProductYield (%)
2-(2'-carboxyphenylthio)benzoic acidConcentrated H₂SO₄1002.5-3Thioxanthone-4-carboxylic acid79

Precursor Functionalization Strategies

The synthesis of specifically substituted thioxanthenones like this compound relies on the use of appropriately functionalized precursors. The position of the carboxyl group in the final product is determined by the substitution pattern of the initial reactants in the condensation step. To obtain the 4-carboxylate derivative, a benzoic acid derivative with a leaving group at the 2-position and a carboxyl group at a position that will become the 4-position of the thioxanthenone is required.

Esterification and Carboxylate Formation Protocols

The final step in the synthesis of this compound is the esterification of the carboxylic acid group of 9-oxo-9H-thioxanthene-4-carboxylic acid.

A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This is an equilibrium-controlled reaction, and to drive it towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed. libretexts.orgmasterorganicchemistry.com Common acid catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. masterorganicchemistry.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with the alcohol to form the ester. A patented procedure for the preparation of ethyl thioxanthone-4-carboxylate involves first reacting thioxanthone-4-carboxylic acid with thionyl chloride to form the acyl chloride. This intermediate is then reacted with anhydrous ethanol (B145695) to yield the desired ethyl ester. google.com

Interactive Data Table: Esterification of 9-oxo-9H-thioxanthene-4-carboxylic acid
Carboxylic AcidReagent 1Reagent 2Product
9-oxo-9H-thioxanthene-4-carboxylic acidThionyl chlorideAnhydrous ethanolThis compound

Advanced Derivatization and Functionalization Strategies

Beyond the synthesis of the parent ester, the thioxanthenone scaffold is amenable to a wide range of functionalization reactions, allowing for the tuning of its chemical and physical properties.

The thioxanthenone ring can be functionalized through various regioselective reactions. Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing substituents. For example, the chlorine atom in 1-chloro-4-propoxy-9H-thioxanthen-9-one can be displaced by secondary amines in an Ullmann-type C-N coupling reaction, using a copper catalyst and a base, to yield aminated tetracyclic thioxanthenes. nih.gov Similarly, the nitro group in 3-nitro-9-oxo-9H-thioxanthene-1-carboxylic acid derivatives can be readily substituted by various O- and S-nucleophiles. researchgate.net

Modern cross-coupling reactions are also employed for derivatization. Palladium-catalyzed reactions like the Heck and Sonogashira couplings are used to introduce vinyl and alkynyl groups, respectively, onto the thioxanthenone core. For instance, a bromo-substituted thioxanthenone can be reacted with N,N-didodecyl-4-vinylaniline in a Heck reaction to create a π-expanded derivative. acs.org The Buchwald-Hartwig amination is another valuable palladium-catalyzed method used to form C-N bonds, allowing for the introduction of various amine functionalities. acs.org

The ester group of this compound or its carboxylic acid precursor can be converted into various amide functionalities. This is often achieved by first converting the carboxylic acid into a more reactive acyl chloride, which then readily reacts with primary or secondary amines to form the corresponding amides. googleapis.com Alternatively, peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) can be used to directly couple the carboxylic acid with an amine, avoiding the need for the acyl chloride intermediate. nih.gov

These amide functionalities can be designed to include cationic groups, which is particularly relevant in the development of photoinitiators for cationic polymerization. acs.orgmdpi.com The introduction of amine-containing side chains, which can be protonated to form cationic centers, modifies the electronic and solubility properties of the thioxanthenone molecule. acs.orgnih.gov

The sulfur atom in the central ring of the thioxanthenone scaffold can be oxidized to a sulfone (SO₂), creating 9-oxo-9H-thioxanthene-10,10-dioxide derivatives. This transformation significantly alters the electronic properties of the molecule, as the sulfone group is strongly electron-withdrawing. nih.gov This increased electron-withdrawing character enhances the reactivity of the thioxanthenone ring towards nucleophilic aromatic substitution. For example, the synthesis of 3-substituted carboxylamide thioxanthen-9-one-10,10-dioxides is facilitated from the commercially available 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide. nih.gov The oxidation typically employs strong oxidizing agents, and the resulting sulfone derivatives have been investigated for various biological activities. nih.gov

Novel Aryne Insertion Approaches for Polysubstituted Thioxanthones

The construction of the thioxanthone core via aryne intermediates represents a significant advancement in synthetic organic chemistry, offering efficient routes to highly functionalized derivatives. nih.gov Arynes are highly reactive species that can undergo a variety of transformations, making them powerful tools for the synthesis of complex aromatic systems. nih.govtus.ac.jp Recent research has focused on harnessing the unique reactivity of arynes to develop novel annulation and insertion strategies for assembling the tricyclic thioxanthone scaffold. nih.govnih.gov These methods provide alternatives to classical approaches, which often require harsh conditions and may have limited scope for introducing diverse substitution patterns. nih.govnih.gov

One prominent aryne-based strategy involves the coupling of ortho-heteroatom-substituted benzoates, such as thiosalicylates, with aryne precursors. nih.gov This methodology is predicated on a tandem reaction sequence initiated by the nucleophilic attack of the thiosalicylate on the aryne intermediate. The resulting adduct then undergoes an intramolecular electrophilic cyclization to furnish the thioxanthone skeleton. nih.gov The arynes are typically generated in situ from silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.gov

This approach has been successfully applied to synthesize a range of substituted thioxanthones by varying the aryne precursor. The reaction conditions, such as temperature and solvent, can be optimized to improve yields. nih.gov For instance, the reaction of methyl thiosalicylate with various aryne precursors has been shown to produce the corresponding thioxanthones in moderate to good yields. nih.gov

Table 1. Synthesis of Thioxanthones via Aryne Coupling with Methyl Thiosalicylate nih.gov
EntryAryne PrecursorResulting ThioxanthoneYield (%)
1o-(Trimethylsilyl)phenyl triflateThioxanthone (unsubstituted)64
23-Methoxy-2-(trimethylsilyl)phenyl triflate1-Methoxythioxanthone45
34-Methyl-2-(trimethylsilyl)phenyl triflate2-Methylthioxanthone40
45-Methyl-2-(trimethylsilyl)phenyl triflate3-Methylthioxanthone & 4-Methylthioxanthone (1:1 ratio)56
52-(Trimethylsilyl)naphthalen-3-yl triflateBenzo[a]thioxanthone62

A more recent and highly innovative strategy involves the double aryne insertion into a carbon-sulfur double bond (C=S) of thioureas. nih.govacs.orgresearchgate.net This method is particularly powerful as it allows for the facile synthesis of a wide array of highly functionalized and even π-extended thioxanthones from readily available o-silylaryl triflates and a simple thiourea (B124793), such as N,N'-dimethylthiourea. nih.govtus.ac.jp The reaction proceeds through a domino pathway where the thiourea acts as a versatile building block, providing the sulfur atom as an S2- equivalent and the carbon atom as a carbonyl source following a subsequent hydrolysis step. nih.govacs.org

The mechanism involves an initial double aryne insertion into the thiocarbonyl group, which leads to an iminium salt intermediate. This intermediate is then hydrolyzed during workup to yield the final thioxanthone product. nih.govacs.org This synthetic route demonstrates excellent functional group tolerance and has been successfully employed to create tetrasubstituted, asymmetric, and multisubstituted thioxanthones that are challenging to access through conventional methods. nih.govtus.ac.jp The ability to use different o-silylaryl triflates in a sequential manner further expands the scope to unsymmetrical thioxanthone derivatives. nih.gov

Table 2. Synthesis of Polysubstituted Thioxanthones via Double Aryne Insertion into Thiourea nih.gov
EntryAryne Precursor(s) (o-silylaryl triflate)Resulting Thioxanthone ProductYield (%)
12-(Trimethylsilyl)phenyl triflateThioxanthone91
24,5-Dimethoxy-2-(trimethylsilyl)phenyl triflate2,3,6,7-Tetramethoxythioxanthone95
34-(Trifluoromethyl)-2-(trimethylsilyl)phenyl triflate2,7-Bis(trifluoromethyl)thioxanthone80
44-Methoxy-2-(trimethylsilyl)phenyl triflate2,7-Dimethoxythioxanthone91
54,5-Difluoro-2-(trimethylsilyl)phenyl triflate and 4,5-dimethoxy-2-(trimethylsilyl)phenyl triflate2,3-Difluoro-6,7-dimethoxythioxanthone (unsymmetrical)51

These novel aryne insertion methodologies represent a paradigm shift in the synthesis of thioxanthones and their analogs. They provide efficient, modular, and versatile access to a broad spectrum of polysubstituted derivatives, thereby facilitating further exploration of their properties and applications in materials science and medicinal chemistry. nih.govtus.ac.jp

Advanced Spectroscopic and Structural Elucidation Studies

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable for elucidating the complex mechanisms involving thioxanthene (B1196266) derivatives. Techniques such as real-time infrared spectroscopy, time-resolved absorption and emission spectroscopy, and nuclear magnetic resonance are pivotal in providing detailed molecular-level information.

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization reactions initiated by thioxanthene-based photoinitiators. researchgate.netresearchgate.net This method allows for the in-situ tracking of the consumption of monomer functional groups, such as the carbon-carbon double bond in acrylates, providing a direct measure of the polymerization rate and conversion over time. researchgate.netmdpi.com

By continuously recording the IR spectrum of the reaction mixture during UV irradiation, kinetic parameters including the rate of polymerization (Rp), induction period, and final monomer conversion can be determined with high precision. researchgate.net The influence of various factors such as initiator concentration, light intensity, temperature, and atmospheric oxygen on the polymerization kinetics can be systematically investigated. researchgate.netmdpi.com For instance, the disappearance of the characteristic acrylate (B77674) double bond absorption band around 1638 cm⁻¹ can be monitored to generate conversion versus time profiles. mdpi.com This data is crucial for optimizing curing conditions and understanding the efficiency of photoinitiators like Ethyl 9-oxo-9H-thioxanthene-4-carboxylate in initiating radical polymerization.

Interactive Table: Key Kinetic Parameters from Real-time FTIR Studies of Photopolymerization.

Parameter Description Information Gained
Rate of Polymerization (Rp) The speed at which monomer is converted to polymer. Efficiency of the photoinitiator system.
Induction Period The initial delay before polymerization begins. Effect of inhibitors (e.g., oxygen) on the reaction.
Final Conversion (%) The maximum percentage of monomer that has reacted. Overall completeness and efficiency of the curing process.

| Quantum Yield (φp) | The number of monomer molecules polymerized per photon absorbed. | Intrinsic efficiency of the photoinitiation process. researchgate.net |

Time-resolved absorption and emission spectroscopy techniques, such as laser flash photolysis and pump-probe spectroscopy, are essential for studying the transient species and fast processes that occur after photoexcitation of thioxanthene derivatives. researchgate.netrsc.orgmdpi.com These methods provide critical information about the lifetimes, quantum yields, and reaction pathways of excited states.

Upon UV excitation, thioxanthene-based molecules like this compound are promoted to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet excited state. Time-resolved transient absorption spectroscopy allows for the direct observation of these short-lived triplet states, which are key intermediates in many photochemical reactions. researchgate.netresearchgate.net For example, studies on related thioxanthone derivatives have identified characteristic transient absorption spectra of the triplet state, which decays over microseconds. researchgate.net The kinetics of this decay can be influenced by interactions with other molecules, such as co-initiators or monomers, providing mechanistic insights into hydrogen abstraction or electron transfer processes.

Femtosecond transient absorption measurements can further resolve ultrafast events occurring on the picosecond and femtosecond timescales, such as internal conversion and vibrational relaxation. rsc.orgresearchgate.net The data obtained from these studies, including excited-state absorption spectra and decay kinetics, are fundamental to understanding the photophysical behavior of this compound and designing more efficient photoinitiator systems. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of complex organic molecules, including novel derivatives of this compound. beilstein-journals.orgbanglajol.infoupi.edu One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of protons and carbons within the molecule. mdpi.com

For complex derivatives, two-dimensional (2D) NMR experiments are often necessary to unambiguously assign all signals and determine the connectivity of atoms. mdpi.com Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used to establish ¹H-¹H connectivities, direct ¹H-¹³C correlations, and long-range ¹H-¹³C correlations, respectively. mdpi.combioorganica.org.ua This wealth of information allows for the complete and accurate structural assignment of newly synthesized compounds. banglajol.info For example, in the synthesis of substituted thioxanthen-9-ones, NMR is crucial for confirming the position of substituents on the tricyclic scaffold. nih.govacs.org

Interactive Table: Common NMR Techniques for Characterizing Thioxanthene Derivatives.

NMR Technique Information Provided Application in Structural Elucidation
¹H NMR Chemical environment and number of different types of protons. Identifies aromatic, aliphatic, and ester functional groups.
¹³C NMR Chemical environment and number of different types of carbons. Confirms the carbon skeleton and presence of carbonyl and other carbons.
COSY Correlation between neighboring protons. Establishes proton-proton spin coupling networks.
HSQC Correlation between a proton and its directly attached carbon. Assigns protons to their corresponding carbons.

| HMBC | Correlation between a proton and carbons that are 2-3 bonds away. | Determines the connectivity of molecular fragments and confirms substituent positions. |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researcher.lifemdpi.com This technique provides invaluable information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. rsc.orgmdpi.com

Organic molecules, including thioxanthene derivatives, can often crystallize in multiple distinct crystalline forms, a phenomenon known as polymorphism. uc.ptsfasu.edu Each polymorph possesses a unique crystal lattice and can exhibit different physical properties, such as solubility, melting point, and photophysical behavior. sfasu.eduresearchgate.net X-ray diffraction is the primary tool for identifying and characterizing these different polymorphic forms. researchgate.netnih.gov

Analysis of the crystal packing reveals the intricate network of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, that stabilize the crystal structure. researchgate.net For instance, studies on pyrene-fused thioxanthenes have shown how different crystal packing arrangements (monoclinic vs. triclinic) can arise for the same molecule. nih.gov Understanding these packing motifs is crucial, as they can significantly influence the material's properties. uc.pt

By correlating the detailed structural information from X-ray crystallography with measured physical and chemical properties, a deeper understanding of structure-property relationships can be achieved. nih.govrsc.org For photoactive molecules like this compound, the conformation and intermolecular arrangement in the solid state can have a profound impact on their photophysical properties. mdpi.com

For example, the degree of π-π stacking between adjacent thioxanthene moieties can influence the electronic coupling and, consequently, the absorption and emission characteristics of the material in the solid state. nih.gov Crystal structure analysis can explain why certain crystalline forms of a compound are highly emissive while others are not. mdpi.com This knowledge is vital for the rational design of new crystalline materials with tailored optical and electronic properties for applications in fields such as organic electronics and photonics. nih.gov

Computational and Theoretical Investigations of Thioxanthenone Carboxylates

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like Ethyl 9-oxo-9H-thioxanthene-4-carboxylate. These methods allow for the detailed examination of electron distribution and its influence on chemical behavior.

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of thioxanthenone derivatives. This method is used to calculate various properties, including electronic structures, energies, and geometries. mdpi.com For molecules analogous to this compound, DFT calculations, often using basis sets like 6-311G(d,p), can predict optimized molecular geometries and the energies of molecular orbitals. mdpi.com

These calculations are crucial for understanding both the ground and excited states of the molecule. For instance, Time-Dependent DFT (TD-DFT) is employed to simulate UV-Visible absorption spectra, which helps in identifying electronic transitions, such as π-to-π* transitions, within the molecule. nih.gov The insights from DFT can also be used to analyze the stability of the molecule through techniques like natural bond orbital (NBO) analysis, which examines delocalized π-π* interactions.

Property Method Application to Thioxanthenone Carboxylates
Molecular GeometryDFT (e.g., B3LYP/6-311G(d,p))Predicts bond lengths, bond angles, and dihedral angles in the ground state.
Electronic EnergyDFTCalculates the total electronic energy, providing a measure of molecular stability.
Vibrational FrequenciesDFTSimulates infrared (IR) spectra to identify characteristic functional group vibrations. mdpi.com
Excited StatesTD-DFTPredicts electronic absorption spectra (UV-Vis) and the nature of electronic transitions. nih.gov

Molecular orbital analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting the reactivity of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For related heterocyclic compounds, this analysis has been used to explain their biological activity. nih.gov The distribution of HOMO and LUMO densities across the molecule can identify the likely sites for nucleophilic and electrophilic attack.

Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity. mdpi.com

Descriptor Formula Significance in Reactivity Prediction
HOMO Energy (EHOMO) -Indicates the ability to donate an electron; higher energy suggests greater reactivity as a nucleophile.
LUMO Energy (ELUMO) -Indicates the ability to accept an electron; lower energy suggests greater reactivity as an electrophile.
Energy Gap (ΔE) ELUMO - EHOMOA smaller gap generally implies higher reactivity and lower kinetic stability. nih.govnih.gov
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution; a larger value indicates greater stability. mdpi.com
Electronic Chemical Potential (μ) (EHOMO + ELUMO) / 2Describes the escaping tendency of electrons; a higher value indicates a better electron donor. mdpi.com
Electrophilicity Index (ω) μ2 / 2ηQuantifies the ability of a molecule to accept electrons. mdpi.com

Molecular Modeling and Docking Studies for Chemical Interactions

Molecular modeling and docking are powerful computational techniques used to explore how molecules like this compound interact with biological targets, which is crucial for the development of new chemical tools.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.gov This technique is widely used in drug discovery to understand the interactions between small molecules and their biological targets. nih.gov For thioxanthone derivatives, docking studies have been employed to investigate their potential as anticancer agents by modeling their interactions with protein targets like the Epidermal Growth Factor Receptor (EGFR). researchgate.net

These studies reveal the specific binding modes and key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. researchgate.net For example, in studies of related compounds, hydrogen bonding with specific amino acid residues, like MET769, has been identified as a critical interaction. researchgate.net The binding energy, calculated during docking, provides an estimate of the binding affinity, with lower binding energies suggesting stronger interactions. researchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which contains a semi-rigid thioxanthenone core and a flexible ethyl carboxylate group, understanding its conformational preferences is important.

Simulation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for exploring the mechanisms of chemical reactions. By simulating reaction pathways and identifying transition states, researchers can gain a detailed understanding of how reactions involving this compound might occur.

The exploration of a potential energy surface (PES) is central to this process. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Minima on the PES correspond to stable reactants, products, and intermediates, while saddle points represent transition states—the highest energy point along the reaction coordinate.

Methods such as reactive molecular dynamics (MD) simulations can be used to explore the PES and identify potential reaction pathways. ethz.ch In these simulations, the motion of atoms is calculated over time, allowing for the observation of chemical transformations. ethz.ch To make these simulations more efficient, the temperature and pressure can be increased to accelerate reactions. ethz.ch Once a potential pathway is identified, quantum chemical calculations can be used to more accurately determine the structures and energies of the transition states and intermediates, providing a detailed mechanistic picture.

Photophysical and Photochemical Research on Thioxanthenone Carboxylates

Fundamental Photophysical Properties and Excited State Dynamics

The photophysical and photochemical behavior of thioxanthenone derivatives is governed by the nature of their low-lying excited states. The thioxanthenone core provides a chromophore that absorbs light in the UV-A and visible regions, leading to the population of singlet excited states. The subsequent decay pathways of these excited states, including fluorescence, intersystem crossing to the triplet manifold, and non-radiative decay, are crucial to their applications.

Upon absorption of a photon, a thioxanthenone carboxylate molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). The characteristics of this S₁ state, such as its energy and lifetime, are influenced by the solvent environment and the nature of the substituents on the thioxanthenone ring. Generally, the S₁ state of thioxanthenones can have both n-π* and π-π* character, and the relative ordering of these states is highly dependent on the solvent polarity.

The triplet state (T₁) of thioxanthenones is of significant importance for their photochemical applications. Due to spin-orbit coupling, which is enhanced by the presence of the sulfur atom, intersystem crossing (ISC) from the S₁ state to the triplet manifold is often efficient. The T₁ state is typically long-lived, with lifetimes that can extend into the microsecond timescale. This long lifetime allows the triplet state to participate in various photochemical reactions.

Excited State Typical Lifetimes Influencing Factors
Singlet (S₁)Nanoseconds (ns)Solvent polarity, substitution pattern
Triplet (T₁)Microseconds (µs)Solvent, presence of quenchers

This is an interactive data table. The data presented are generalized for the thioxanthenone class of compounds due to the lack of specific data for Ethyl 9-oxo-9H-thioxanthene-4-carboxylate.

Intersystem crossing (ISC) is a key process in the photophysics of thioxanthenones, enabling the population of the reactive triplet state. The efficiency of ISC, quantified by the intersystem crossing quantum yield (Φ_isc_), is often high for thioxanthenone derivatives. The presence of the sulfur atom, a relatively heavy atom, enhances spin-orbit coupling, which facilitates the spin-forbidden S₁ → T₁ transition. The substitution pattern on the aromatic rings can further influence the ISC rate and efficiency. For many thioxanthenone derivatives, Φ_isc_ values are close to unity, indicating that nearly every absorbed photon leads to the formation of a triplet state.

The long-lived triplet state of thioxanthenone carboxylates can engage in two primary types of photochemical reactions: energy transfer and electron transfer.

Energy Transfer: In this mechanism, the excited triplet thioxanthenone transfers its energy to another molecule (an acceptor), which then undergoes a chemical reaction. This process is common in photosensitization, where the thioxanthenone acts as a sensitizer (B1316253) to initiate photochemical transformations in other substrates.

Electron Transfer: The excited state thioxanthenone can also act as either an electron donor or an electron acceptor, depending on the redox properties of the interacting molecule. This ability to participate in photoinduced electron transfer (PET) processes is the basis for their application as photoredox catalysts.

Thioxanthenone Carboxylates as Photoredox Catalysts

The ability of thioxanthenone derivatives to undergo efficient intersystem crossing to a long-lived triplet state, coupled with their favorable redox potentials in the excited state, makes them excellent candidates for photoredox catalysis.

Thioxanthenone carboxylates can operate through both oxidative and reductive quenching cycles in photoredox catalysis.

Oxidative Quenching Cycle: In this cycle, the excited state of the thioxanthenone photocatalyst ([TXN]*) is quenched by an electron acceptor (A). The photocatalyst is oxidized to its radical cation ([TXN]⁺•), and the acceptor is reduced. The oxidized photocatalyst then accepts an electron from a donor molecule (D) to regenerate the ground state catalyst, completing the catalytic cycle.

Reductive Quenching Cycle: Conversely, in a reductive quenching cycle, the excited photocatalyst ([TXN]*) is quenched by an electron donor (D). The photocatalyst is reduced to its radical anion ([TXN]⁻•), and the donor is oxidized. The reduced photocatalyst then donates an electron to an acceptor molecule (A) to regenerate the ground state catalyst.

A significant advantage of using thioxanthenone carboxylates as photoredox catalysts is that they enable the development of metal-free photocatalytic systems. Traditional photoredox catalysts often rely on expensive and potentially toxic heavy metals like iridium and ruthenium. The use of organic dyes such as thioxanthenone derivatives offers a more sustainable and cost-effective alternative for a wide range of organic transformations. These metal-free systems are being increasingly explored for applications in organic synthesis, polymer chemistry, and materials science.

Catalyst Regeneration and Turnover Frequencies

Currently, specific research detailing the catalyst regeneration and turnover frequencies for this compound is not extensively available in publicly accessible literature. This area represents a potential avenue for future investigation to fully characterize the efficiency and reusability of this compound in photocatalytic applications. The turnover number (TON) and turnover frequency (TOF) are crucial metrics for evaluating the lifecycle and efficacy of a catalyst. Future studies would likely involve monitoring the compound's performance over multiple reaction cycles to determine its stability and the rate at which it can convert substrate molecules before becoming deactivated.

Photoinitiation Mechanisms in Polymerization Processes

Thioxanthenone derivatives, including esters like this compound, are recognized for their utility as photoinitiators in various polymerization processes. Their function is to absorb light energy and generate reactive species—free radicals or cations—that initiate the polymerization of monomers. The efficiency and mechanism of photoinitiation can be influenced by the specific substitution on the thioxanthenone core.

In free-radical photopolymerization, thioxanthenone derivatives often operate as Type II photoinitiators. This process typically involves the thioxanthenone, upon excitation by UV or visible light, abstracting a hydrogen atom from a co-initiator, which is frequently an amine. This interaction generates a reactive radical from the co-initiator, which then initiates the polymerization of monomers, such as acrylates.

The general pathway can be summarized as follows:

Photoexcitation: The thioxanthenone absorbs a photon and is promoted to an excited singlet state, followed by intersystem crossing to a more stable triplet state.

Hydrogen Abstraction: The excited triplet state of the thioxanthenone interacts with a hydrogen donor (e.g., an amine), leading to the formation of a ketyl radical and an amine-derived radical.

Initiation: The amine-derived radical is typically the primary species that initiates the polymerization of the monomer units.

Structurally modified thioxanthones are often synthesized to enhance their photosensitivity in the visible light region, making them suitable for use with safer, low-energy light sources like LEDs. acs.org

Thioxanthenone derivatives can also act as photosensitizers in cationic photopolymerization. In these systems, the excited thioxanthenone does not directly generate the initiating species but instead transfers its energy to another compound, typically an onium salt like an iodonium (B1229267) or sulfonium (B1226848) salt. acs.org

The mechanism proceeds through the following steps:

Photoexcitation: The thioxanthenone derivative absorbs light and reaches an excited state.

Energy Transfer/Electron Transfer: The excited photosensitizer interacts with the onium salt. This can occur via two primary pathways:

Energy Transfer: The excited thioxanthenone transfers its energy to the onium salt, causing the onium salt to undergo homolytic or heterolytic cleavage, generating a cationic initiating species.

Electron Transfer: The excited thioxanthenone donates an electron to the onium salt, leading to the formation of a thioxanthenone radical cation and the decomposition of the onium salt to produce a protic acid or a carbocation, which initiates the polymerization of monomers like epoxides or vinyl ethers.

The choice of onium salt is critical, with common examples including bis(4-tert-butylphenyl)iodonium hexafluorophosphate (B91526) and triarylsulfonium hexafluorophosphate. acs.org

To improve initiation efficiency, especially under visible light, this compound and related compounds are often incorporated into multicomponent photoinitiating systems. These systems are designed to overcome the limitations of single-component initiators. acs.org

A typical two-component system for free-radical polymerization consists of the thioxanthenone photosensitizer and an amine co-initiator. The performance of such systems is evaluated by monitoring the kinetics of monomer conversion, often using techniques like Fourier-transform infrared (FT-IR) spectroscopy. acs.org

For cationic polymerization , a two-component system will typically include the thioxanthenone photosensitizer and an onium salt. acs.org The efficiency of these systems is dependent on the absorption properties of the photosensitizer and the reactivity of the onium salt.

Three-component systems can also be designed to further enhance performance. These might include the thioxanthenone, an amine, and an onium salt. In such systems, a complex interplay of reactions can occur, potentially leading to the simultaneous initiation of both free-radical and cationic polymerization, which is useful for creating interpenetrating polymer networks (IPNs). The design of these systems aims to optimize the absorption of the light source and the efficiency of generating the initiating radicals and/or cations.

The performance of these multicomponent systems is often evaluated based on the final conversion of the monomer and the rate of polymerization under specific light conditions (e.g., LED irradiation at different wavelengths). acs.org

Applications in Materials Science and Organic Synthesis

Photoinitiators for Advanced Polymerization Technologiesjustia.comepo.orgresearchgate.net

Thioxanthone derivatives are well-established as highly efficient photoinitiators, and esters of thioxanthone-4-carboxylic acid, such as Ethyl 9-oxo-9H-thioxanthene-4-carboxylate, are noted for their high photoinitiation activity. google.comgoogle.com A key advantage of these compounds is their characteristically low extractability, migration, and volatility after the polymerization process is complete. google.comgoogle.com This is particularly crucial in applications where the final cured product comes into contact with other substances, such as in food packaging. google.comgoogle.com The low volatility and migration of thioxanthone-4-carboxylate esters overcome significant drawbacks associated with smaller, more mobile photoinitiator molecules. google.com

While the broader class of thioxanthone derivatives has been explored for use in 3D printing and stereolithography, specific research detailing the performance of this compound in these applications is not extensively documented in publicly available literature. However, the known efficacy of thioxanthones as photoinitiators for visible light curing makes them strong candidates for such technologies. mdpi.comvesps2021.netresearchgate.net For instance, research on 2,4-diethyl-thioxanthen-9-one derivatives has demonstrated their effectiveness in photopolymerizable resins for 3D printing. mdpi.comresearchgate.net These related compounds are used to initiate the free-radical polymerization of acrylates upon exposure to LED light sources, a fundamental process in stereolithography. mdpi.comresearchgate.net

Thioxanthone-4-carboxylate esters are particularly well-suited for the formulation of photo-curable resins and coatings. google.comgoogle.com Their high photoinitiation activity allows for rapid curing of thin films upon exposure to UV radiation. google.comgoogle.com A significant feature of these esters is their reduced tendency to migrate out of the cured polymer matrix. google.comgoogle.comresearchgate.net This property is critical for producing stable and durable coatings. The molecular design of these photoinitiators aims to balance high reactivity with low mobility, ensuring that the initiator becomes an integral part of the polymer network.

PropertyBenefit in Photo-Curable Resins and Coatings
High Photoinitiation ActivityEnables rapid and efficient curing of the resin or coating.
Low ExtractabilityMinimizes the leaching of the photoinitiator from the cured material.
Low MigrationEnsures the long-term stability and integrity of the coating.
Low VolatilityReduces emissions during and after the curing process.

This table summarizes the key advantages of using thioxanthone-4-carboxylate esters in photo-curable formulations based on patent literature. google.comgoogle.com

In the formulation of printing inks and adhesives, particularly for applications like food and pharmaceutical packaging, the use of low-migration photoinitiators is paramount. google.comgoogle.comradtech.org Thioxanthone-4-carboxylate esters have been specifically developed to meet these stringent requirements. google.comgoogle.com Traditional small-molecule photoinitiators can migrate from the cured ink or adhesive into the packaged product, posing safety concerns. google.com The use of thioxanthone-4-carboxylates mitigates this risk due to their lower mobility. google.comgoogle.com These compounds can be effectively used in UV-curable inks and varnishes, providing efficient curing without compromising the safety of the packaged goods. google.comgoogle.com

ApplicationKey RequirementRole of Thioxanthone-4-Carboxylate Esters
UV Printing InksLow migration, high cure speedActs as an efficient photoinitiator with low potential for migration. google.comgoogle.com
Food Packaging AdhesivesLow extractability, safetyProvides effective curing while minimizing the risk of contamination. google.comgoogle.com
Pharmaceutical PackagingLow volatility, chemical stabilityEnsures a stable and inert cured adhesive or ink layer. google.comgoogle.com

This table outlines the application of thioxanthone-4-carboxylate esters in printing inks and adhesives, highlighting their role in enhancing product safety.

Optoelectronic Materials and Devices

The thioxanthone core is a subject of interest in the field of optoelectronics due to its electronic properties. While direct research on this compound in these applications is limited, studies on related thioxanthone derivatives provide insight into the potential roles of this class of compounds.

Thioxanthone derivatives have been investigated for their use in Organic Light-Emitting Diodes (OLEDs), particularly as components of thermally activated delayed fluorescence (TADF) emitters. nih.govnih.govresearchgate.netacs.org In these systems, the thioxanthone moiety can function as an electron-transporting unit. nih.govresearchgate.net When combined with a suitable hole-transporting moiety, the resulting molecule can exhibit a small energy gap between its singlet and triplet excited states, which is a key characteristic for efficient TADF. nih.govresearchgate.net This allows for the harvesting of both singlet and triplet excitons for light emission, leading to high-efficiency OLEDs. nih.govresearchgate.net While these studies have focused on other derivatives, they underscore the potential of the thioxanthone scaffold in the design of novel materials for OLEDs. nih.govnih.govresearchgate.netacs.org

The development of photorefractive materials, which are capable of changing their refractive index in response to light, is another area where thioxanthone derivatives have shown promise. Research has been conducted on polyacrylates that incorporate a 9-oxo-9H-thioxanthene-10,10-dioxide moiety. researchgate.net In these materials, the thioxanthone derivative, in combination with other functional components, contributes to the establishment of a light-induced grating. researchgate.net The charge transfer interactions involving the thioxanthone unit are considered to play an important role in this process. researchgate.net Although this research utilized a modified thioxanthone structure, it points to the potential utility of the fundamental thioxanthone framework in the creation of new photorefractive polymers.

Semiconductors for Organic Electronics

Thioxanthone derivatives are recognized as valuable precursors for materials used in organic electronics. The thioxanthone core can be incorporated into larger polymeric structures to create electro-active polyimides, which exhibit electrochromic behavior—the ability to change color upon application of an electrical potential. These properties are crucial for the development of organic electronic devices.

The synthesis of π-extended thioxanthones is a particularly promising avenue of research. Extending the conjugated π-system of the molecule can enhance its electronic and optical properties, potentially leading to more efficient organic semiconductors for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). chemistryviews.org For instance, pyrene-fused thioxanthenes have been synthesized and their optoelectronic properties investigated, demonstrating the versatility of the thioxanthone core in creating new semiconductor materials. acs.org The functionalization at the 4-position with a carboxylate group, as in this compound, could further modulate these electronic properties, offering a route to fine-tune the performance of the resulting semiconductor.

Chemical Sensors and Probes

The inherent fluorescence and electrochemical activity of the thioxanthone scaffold make it an attractive candidate for the development of chemical sensors and probes. Thioxanthone derivatives can be designed as "push-pull" systems, where electron-donating and electron-accepting groups are attached to the aromatic core. This architecture can lead to compounds with sensitive fluorescence responses to their environment, making them suitable for detecting specific analytes or changes in environmental conditions.

For example, tetracyclic thioxanthenes exhibiting a "push-pull" structure have been noted for their potential as theranostic agents, which combine therapeutic and diagnostic capabilities. nih.gov Furthermore, the introduction of specific functional groups can impart selectivity. Thioxanthone derivatives functionalized with thiol groups have been shown to chelate silver ions, indicating their potential for use in sensors for heavy metal detection. While direct studies on this compound as a sensor are not prominent, its structure suggests that it could be modified to serve as a platform for creating novel sensing molecules.

Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

This compound serves as a valuable synthetic intermediate and a versatile building block for the construction of more complex organic molecules. The thioxanthone core is a key structural motif in a variety of functional materials and biologically active compounds.

The preparation of 9-oxo-9H-thioxanthene derivatives, including dicarboximides and dicarboxylates, often involves multi-step synthetic sequences where functionalized thioxanthones are key intermediates. researchgate.net The presence of the ethyl carboxylate group at the 4-position provides a reactive handle for a wide range of chemical transformations, such as hydrolysis, amidation, or reduction, allowing for the introduction of diverse functionalities and the construction of elaborate molecular architectures.

IntermediatePrecursor(s)Resulting Product ClassReference
9-oxo-9H-thioxanthene-dicarboximidesNitro- or chlorophthalimides, Thiosalicylic acidFunctionalized Thioxanthones researchgate.net
Highly functionalized thioxanthoneso-Silylaryl triflates, Thioureasπ-extended derivatives, Asymmetric thioxanthones acs.org

Precursors for Thiopyrylium (B1249539) Salts and Related Heterocycles

The thioxanthone skeleton is a direct precursor to thiopyrylium salts, which are cationic, six-membered sulfur-containing heterocycles. acs.org These salts are themselves valuable intermediates and have applications as photosensitizers and in the synthesis of other complex heterocyclic systems. The conversion of a thioxanthone to a thiopyrylium salt typically involves the reduction of the carbonyl group at the 9-position to a secondary alcohol, followed by dehydration and aromatization under acidic conditions. 4H-thiopyran-4-ones, the parent structure of thioxanthones, can be reduced and subsequently treated with acid to yield thiopyrylium salts. researchgate.net The ethyl carboxylate group on the aromatic ring of this compound would be retained during this transformation, yielding a functionalized thiopyrylium salt that can be used in further synthetic elaborations.

Utilization in Molecular Motor Synthesis

A particularly advanced application of thioxanthone derivatives is their use as intermediates in the synthesis of molecular motors. chemistryviews.org These are complex, multi-component molecular machines capable of controlled rotational motion powered by an external energy source, such as light. The rigid and sterically defined structure of the thioxanthene (B1196266) core, which can be derived from thioxanthone, makes it an ideal component for the stator or rotor part of a molecular motor. Ongoing research in this area includes the development of thioxanthene-type molecular motors, highlighting the importance of thioxanthone precursors in this cutting-edge field of nanotechnology. chemistryviews.org The ability to introduce functionality via the carboxylate group in this compound could be exploited to attach the thioxanthone unit to other components of the molecular motor assembly.

Environmental and Sustainability Considerations in Thioxanthenone Chemistry

Development of Green Synthesis Methodologies

Traditional synthesis of thioxanthenone derivatives often involves multi-step processes that may use harsh reagents and volatile organic solvents. In response, significant efforts are being made to align their production with the principles of green chemistry.

A primary goal in green synthesis is the reduction or elimination of hazardous solvents. Solvent-free, or solid-state, reactions represent an ideal approach, often accelerated by methods like microwave irradiation. researchgate.net This technique can lead to shorter reaction times, higher yields, and a significant reduction in waste compared to conventional heating methods. researchgate.net For the broader class of xanthene derivatives, efficient and environmentally benign one-pot syntheses have been developed under solventless conditions using heterogeneous catalysts. mdpi.com These methods are noted for being atom-economical and resulting in low E-factor (Environmental Factor) values, a key metric in green chemistry. mdpi.com The procedure often involves simple grinding of reactants in a mortar and pestle, followed by isolation of the product by washing with water, which minimizes waste. rsc.org Where solvents are necessary, the focus shifts to green alternatives like water. For instance, catalyst- and organic solvent-free methods for the synthesis of related thioacids have been successfully developed in water. uhsp.edu

Reducing reliance on heavy metal catalysts, which can be toxic and difficult to remove from final products, is another cornerstone of green chemical synthesis. Research into catalyst-free synthetic routes is an active area. uhsp.edu An alternative is the use of organocatalysts—small, metal-free organic molecules that can catalyze chemical reactions. While specific organocatalytic methods for Ethyl 9-oxo-9H-thioxanthene-4-carboxylate are not widely documented, the application of organocatalysis is a rapidly growing field for constructing various heterocyclic compounds, demonstrating its potential for future thioxanthenone synthesis. rsc.org

Design of Low-Migration and Low-Volatility Photoinitiators for Material Safety

Thioxanthenone derivatives like this compound are widely used as photoinitiators in UV-curable inks, coatings, and adhesives. A significant material safety concern is the potential migration of unreacted photoinitiator or its photolysis byproducts from the cured polymer. This is particularly critical in applications like food packaging, where migrating substances could contaminate the contents. engineerlive.com

To address this, several strategies have been developed to create low-migration and low-volatility photoinitiators:

Increasing Molecular Weight: One effective strategy is to increase the molecular size of the photoinitiator. researchgate.net This can be achieved by creating multifunctional photoinitiators with multiple photoactive groups in one molecule or by grafting the thioxanthone moiety onto a polymer backbone to create a macromolecular or polymeric photoinitiator. researchgate.netmdpi.com These larger molecules have significantly reduced mobility within the polymer matrix. For example, polymeric thioxanthenone photoinitiators (like Genopol TX-1) exhibit an extremely low tendency to migrate. engineerlive.com A silicone-thioxanthone (STX) macromolecule showed only 8.1% extractability from a cured polymer, compared to 54.0% for a smaller, comparable thioxanthone molecule. mdpi.com

Incorporating Polymerizable Groups: A more advanced approach involves incorporating a polymerizable group (such as an acrylate) into the photoinitiator's structure. researchgate.netradtech.org These "polymerizable photoinitiators" behave like small molecules during the initial formulation, ensuring good solubility and mobility. researchgate.net Upon UV exposure, they not only initiate polymerization but also covalently bond themselves into the growing polymer network. radtech.org This self-anchoring mechanism effectively immobilizes the photoinitiator and its fragments, drastically reducing migration potential. researchgate.net

The table below summarizes findings on the reduction of migration for modified thioxanthone photoinitiators compared to their small-molecule counterparts.

Photoinitiator TypeModification StrategyMigration Reduction FindingSource(s)
PPI (Macromolecular)Thioxanthone, amine, and fluorinated alkane units copolymerized into a macromolecular skeleton.Exhibited a 60% reduction in migration rate compared to a traditional two-component system. mdpi.com
STX (Silicone-Thioxanthone)Thioxanthone moiety attached to a polysiloxane backbone.The mass fraction of extracted photoinitiator was 8.1% for STX versus 54.0% for a small-molecule analogue (TX-B). mdpi.com
Genopol TX-1 (Polymeric)Polymeric thioxanthone structure.Exhibits an "extremely low tendency to migrate" due to its polymeric nature and ability to link into the cured matrix. engineerlive.com

Similarly, increasing the molecular weight also reduces the volatility of the photoinitiator, minimizing vapor phase migration, which is another potential route for environmental release and material contamination. google.com

Photoreactivity and Environmental Fate (e.g., photodegradation mechanisms in inert media)

Understanding the photoreactivity of thioxanthenones is crucial not only for their function as photoinitiators but also for predicting their environmental fate. When exposed to UV light, thioxanthenone-based photoinitiators generate reactive species (free radicals) that initiate polymerization. researchgate.netmdpi.com This process involves the excitation of the thioxanthone molecule to a triplet state, which can then abstract a hydrogen atom from a suitable donor (like a co-initiator or the polymer itself), leading to the formation of initiating radicals. researchgate.netresearchgate.net

The same photoreactivity that makes them effective also drives their degradation. Studies on the photodegradation of thioxanthone derivatives show that upon prolonged irradiation, the characteristic UV absorption of the thioxanthone structure decreases. researchgate.net In the presence of oxygen (photo-oxidation), the sulfur atom in the thioxanthenone core is a primary site of reaction. The degradation pathway often involves the formation of less reactive and potentially more water-soluble byproducts.

Key photodegradation products identified for a substituted thioxanthone (QTX) in aqueous solution include:

Sulfoxide (B87167) derivatives: Formed by the oxidation of the sulfide (B99878) bridge.

Sulfone derivatives: Representing a further oxidation of the sulfoxide. researchgate.net

The table below details the photoproducts identified during the photooxidative degradation of the thioxanthone derivative QTX.

Original Compound (m/z)Photoproduct (m/z)Inferred Chemical ModificationSource
QTX (372)388Formation of a sulfoxide group researchgate.net
QTX (372)420Formation of a sulfone with a hydroxyl group researchgate.net
QTX (372)270Abstraction of a hydrogen atom and elimination of an amino group researchgate.net

This transformation into oxidized species suggests a pathway by which these compounds may break down in the environment under sunlight. The initial step of forming sulfoxides and sulfones is a key mechanism in the environmental fate of thioxanthenone-based molecules.

Conclusion and Future Research Trajectories

Current State of the Art and Key Achievements in Thioxanthenone Carboxylate Research

The field of thioxanthenone carboxylate research has witnessed significant advancements, establishing these compounds as versatile scaffolds in both medicinal chemistry and materials science. A key achievement lies in the development of synthetic methodologies that allow for the preparation of a variety of derivatives. researchgate.net These methods have paved the way for the exploration of their structure-activity relationships.

In the realm of materials science, a notable breakthrough has been the identification of thioxanthenone-4-carboxylates as effective photoinitiators in polymerization processes. google.com These compounds exhibit high photoinitiation activity and possess desirable characteristics such as low extractability, mobility, and volatility, making them suitable for applications in coatings, inks, and packaging materials for food and medicine. google.com The development of these specialized photoinitiators addresses some of the shortcomings of smaller, more volatile thioxanthenone molecules. google.com

Furthermore, the photophysical properties of thioxanthenone derivatives have been a central focus of research. Their ability to act as powerful photoorganocatalysts in various organic reactions is a significant achievement. rsc.org This is attributed to their high triplet energy and relatively long triplet lifetime, which allows them to efficiently mediate photochemical transformations. rsc.org

In medicinal chemistry, various thioxanthenone derivatives have been investigated for their therapeutic potential, although specific research on the ethyl 4-carboxylate ester is limited.

Persistent Challenges and Unresolved Questions

Despite the progress, several challenges and unresolved questions remain in the field of thioxanthenone carboxylate research. A primary challenge is the synthesis of specific isomers and the introduction of diverse functional groups at precise locations on the thioxanthenone core. nih.gov While general synthetic routes exist, achieving high yields and selectivity for certain derivatives can be difficult. nih.gov

A significant unresolved question pertains to the detailed mechanistic understanding of the photoreactions initiated by thioxanthenone carboxylates. While their general role as photoinitiators is established, the intricate details of the energy transfer processes, radical formation, and interactions with other components in a polymerization system are not fully elucidated. A deeper mechanistic insight is crucial for the rational design of more efficient photoinitiator systems.

Furthermore, while the potential of thioxanthenone derivatives in various applications is recognized, comprehensive studies on the long-term stability and potential degradation pathways of these compounds, particularly under prolonged irradiation, are often lacking. Understanding these aspects is critical for their commercial application in materials.

Future Directions in Synthetic Innovation, Mechanistic Understanding, and Material Applications

The future of thioxanthenone carboxylate research is poised for exciting developments across synthesis, mechanistic studies, and applications.

Synthetic Innovation: Future synthetic efforts will likely focus on the development of more efficient and sustainable methods for the preparation of thioxanthenone carboxylates. This could involve the use of novel catalytic systems and the exploration of greener reaction conditions. The ability to precisely tailor the molecular architecture will be key to fine-tuning the properties of these compounds for specific applications.

Mechanistic Understanding: Advanced computational and spectroscopic techniques will play a pivotal role in unraveling the detailed mechanisms of action of thioxanthenone carboxylates. researchgate.netnih.govnih.govrsc.org In-depth studies on the excited-state dynamics, intersystem crossing efficiencies, and the nature of the reactive intermediates will provide a clearer picture of their photochemical behavior. This fundamental understanding will guide the design of next-generation thioxanthenone-based systems with enhanced performance.

Material Applications: The application of thioxanthenone carboxylates as photoinitiators is a promising area for future research. google.com Efforts will likely be directed towards developing derivatives with absorption profiles tailored to specific light sources, such as LEDs, and improving their performance in various polymerization techniques, including 3D printing. Beyond photoinitiators, the unique photophysical properties of these compounds could be exploited in other areas, such as organic light-emitting diodes (OLEDs) and photodynamic therapy, although these applications are still in the exploratory stages for the carboxylate derivatives.

Emerging Opportunities for Interdisciplinary Research Collaborations

The multifaceted nature of thioxanthenone carboxylates presents numerous opportunities for interdisciplinary collaborations.

Chemistry and Materials Science: Joint efforts between synthetic chemists and materials scientists are crucial for the design and development of novel thioxanthenone-based materials with tailored properties. This includes the creation of new polymers, coatings, and composites with enhanced performance characteristics.

Chemistry and Biology/Medicine: Collaborations between chemists and biologists could lead to the exploration of thioxanthenone carboxylates as biological probes or therapeutic agents. Their fluorescent properties could be harnessed for imaging applications, while their photochemical activity could be investigated for targeted therapies.

Computational and Experimental Chemistry: A strong synergy between computational modeling and experimental studies will be vital for advancing the field. researchgate.net Theoretical calculations can provide valuable insights into the electronic structure, photophysical properties, and reaction mechanisms of these compounds, guiding experimental design and interpretation of results.

By fostering these interdisciplinary collaborations, the full potential of thioxanthenone carboxylates can be unlocked, leading to innovative solutions in a wide range of scientific and technological domains.

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